Benzamide, N-[1-(1-naphthalenyl)ethyl]-
Description
Contextualization of N-Substituted Benzamide (B126) Scaffolds in Medicinal Chemistry
The N-substituted benzamide scaffold is a cornerstone in modern drug design and development. The amide bond is a fundamental functional group found in a vast array of biomolecules and is present in approximately 25% of the top-selling pharmaceutical drugs, highlighting its importance in creating molecules with favorable biological interactions. nanobioletters.com N-substituted benzamides, in particular, are recognized as "privileged structures" due to their ability to bind to a wide variety of biological targets with high affinity.
This structural versatility has led to the development of N-substituted benzamide derivatives with a broad spectrum of pharmacological activities. nanobioletters.com Research has demonstrated their efficacy as antitumor, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant agents. nanobioletters.comnih.gov A notable area of research is their application as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov Compounds like Entinostat (MS-275) serve as lead compounds for the design of new N-substituted benzamide derivatives with potent anti-proliferative activities against various cancer cell lines. nih.govnih.govresearchgate.net The ability of the amide group to form critical hydrogen bonds with target enzymes, combined with the synthetic tractability of the benzamide core, allows for extensive structural modifications to optimize potency and selectivity. nih.gov
| Biological Activity | Therapeutic Area | Example/Target Class | Reference |
|---|---|---|---|
| Antitumor | Oncology | Histone Deacetylase (HDAC) Inhibitors | nih.govnih.gov |
| Antimicrobial | Infectious Diseases | Antibacterial, Antifungal | nanobioletters.com |
| Radio- and Chemosensitizing | Oncology | Enhances efficacy of radiation and chemotherapy | google.com |
| Anti-inflammatory | Inflammation | General anti-inflammatory agents | nanobioletters.com |
| Anticonvulsant | Neurology | Treatment of seizures | nanobioletters.com |
| DPP-IV Inhibition | Metabolic Disorders | Anti-diabetic agents | nih.gov |
Significance of N-[1-(1-naphthalenyl)ethyl]- Substituent in Drug Discovery and Chemical Biology
The N-[1-(1-naphthalenyl)ethyl]- substituent imparts specific and significant properties to the benzamide core, primarily due to the presence of the bulky, lipophilic, and electronically rich naphthalene (B1677914) moiety. Naphthalene is considered a versatile platform in medicinal chemistry, extensively explored for its wide range of biological applications. nih.govresearchgate.net This bicyclic aromatic hydrocarbon is a key structural component in numerous FDA-approved drugs, demonstrating its clinical importance. nih.govekb.eg
The ethyl linker connecting the naphthalene ring to the benzamide nitrogen provides conformational flexibility, which can be crucial for optimal positioning of the molecule within a protein's binding site. The specific (1-naphthalenyl)ethyl substitution has proven to be of high significance in recent drug discovery efforts. A prime example is the compound 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide, which was identified as a potent, competitive inhibitor of the Papain-like protease (PLpro) of the SARS-CoV virus. nih.gov This finding directly implicates the N-[1-(1-naphthalenyl)ethyl]benzamide core as a viable scaffold for developing antiviral agents. nih.gov
| Drug Name | Therapeutic Class | Reference |
|---|---|---|
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | nih.govekb.eg |
| Propranolol | Beta-Blocker (Antihypertensive) | nih.govekb.eg |
| Duloxetine | Antidepressant (SNRI) | nih.govekb.eg |
| Terbinafine | Antifungal | nih.govekb.eg |
| Bedaquiline | Antitubercular | nih.govekb.eg |
| Nafcillin | Antibiotic | nih.govekb.eg |
Historical Overview of Research Pertaining to Benzamide, N-[1-(1-naphthalenyl)ethyl]- Analogues
While comprehensive research on the specific compound Benzamide, N-[1-(1-naphthalenyl)ethyl]- is limited, a significant body of work exists for its structural analogues, demonstrating a growing interest in this chemical space. The research trajectory has evolved from the synthesis of simpler related structures to the rational design of highly specific enzyme inhibitors.
Early work includes the synthesis and structural characterization of foundational analogues such as N-(naphthalen-1-yl)benzamide, which lacks the ethyl linker. nih.gov These studies provided fundamental chemical knowledge about the conformation and bonding of the naphthyl-benzamide linkage.
More recently, research has become highly target-oriented. The most prominent example is the investigation of naphthalene-based benzamides as inhibitors of the SARS-CoV Papain-like protease (PLpro). nih.gov A key study utilized 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide as a reference compound to design new inhibitors, confirming the high potential of this scaffold for antiviral drug development. nih.gov This research highlights a modern approach where computational techniques are used to guide the design of next-generation inhibitors based on an established naphthalene-benzamide core. nih.gov
Beyond virology, related scaffolds have been explored for other therapeutic targets. For instance, N-substituted aminobenzamide derivatives have been synthesized and evaluated as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme for the treatment of diabetes. nih.gov In another area, 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which share the naphthalene core, were designed as selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in oncology. nih.gov These diverse research avenues collectively underscore the adaptability of the core structure for targeting different biological systems.
| Compound/Analogue Class | Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|
| 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | SARS-CoV Papain-like protease (PLpro) Inhibitor | Antiviral | nih.gov |
| 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Myeloid cell leukemia 1 (Mcl-1) Inhibitor | Oncology | nih.gov |
| Novel N-substituted aminobenzamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) Inhibitor | Anti-diabetic | nih.gov |
| N-Benzylbenzamides | Dual Soluble Epoxide Hydrolase (sEH)/PPARγ Modulators | Anti-inflammatory, Metabolic | acs.org |
Research Gaps and Future Perspectives on Benzamide, N-[1-(1-naphthalenyl)ethyl]-
Despite the promising activity of its analogues, significant research gaps exist for the parent compound, Benzamide, N-[1-(1-naphthalenyl)ethyl]-, and its immediate derivatives. Publicly available data on the biological activity of the unsubstituted title compound is scarce, representing a major knowledge gap. uni.lu The full therapeutic potential of this specific scaffold remains largely untapped.
Identified Research Gaps:
Lack of Biological Profiling: The specific biological activity of Benzamide, N-[1-(1-naphthalenyl)ethyl]- has not been systematically evaluated across a wide range of assays.
Limited Structure-Activity Relationship (SAR) Data: There is a lack of comprehensive SAR studies detailing how substitutions on the benzamide or naphthalene rings of the core structure affect biological activity.
Unexplored Therapeutic Targets: While its potential as an antiviral is established through analogues, its efficacy in other areas like oncology, neurology, or as an antimicrobial agent has not been thoroughly investigated.
Future Perspectives: The existing research provides a strong foundation for future exploration of this compound class.
Systematic Screening and Library Synthesis: A logical next step is the synthesis of a focused library of derivatives of Benzamide, N-[1-(1-naphthalenyl)ethyl]-. Systematic screening of this library against diverse biological targets (e.g., kinases, GPCRs, proteases, ion channels) could uncover novel therapeutic applications.
Rational Drug Design and SAR Optimization: Leveraging the known activity against SARS-CoV-2 PLpro, researchers can employ structure-based drug design to optimize the scaffold. nih.gov This involves creating analogues with modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. Molecular docking and other computational tools can guide this process. nih.gov
Exploration of New Therapeutic Areas: Given the broad activities of both N-substituted benzamides and naphthalene derivatives, future research should explore the potential of this scaffold in other disease contexts. nanobioletters.comnih.gov This includes evaluating its anti-proliferative effects on cancer cell lines, its activity against bacterial and fungal pathogens, and its potential to modulate targets involved in neurodegenerative or inflammatory diseases.
By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of the Benzamide, N-[1-(1-naphthalenyl)ethyl]- scaffold and potentially develop novel and effective drug candidates.
Structure
2D Structure
3D Structure
Properties
CAS No. |
106209-10-3 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21) |
InChI Key |
SWXCAPQLMYZZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Approaches for Benzamide, N 1 1 Naphthalenyl Ethyl and Its Derivatives
General Synthesis Strategies for N-Acyl Naphthylethylamines
The creation of the N-acyl linkage in N-acyl naphthylethylamines, including the title benzamide (B126), is a cornerstone of their synthesis. This transformation is typically achieved by coupling a carboxylic acid or its activated derivative with 1-(1-naphthalenyl)ethylamine.
Amide Bond Formation via Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. luxembourg-bio.comresearchgate.net This "activation" is a critical step in modern amide synthesis.
A common approach involves the use of carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt). luxembourg-bio.comnih.gov The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 1-(1-naphthalenyl)ethylamine, to yield the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.com The low solubility of byproducts like DCU in many organic solvents facilitates its removal by simple filtration. luxembourg-bio.compeptide.com
The general mechanism can be summarized as follows:
Activation: The carboxyl group of benzoic acid attacks the carbodiimide (e.g., DCC), forming the O-acylisourea intermediate.
Coupling: The 1-(1-naphthalenyl)ethylamine attacks the carbonyl carbon of the activated intermediate.
Product Formation: The tetrahedral intermediate collapses, forming the amide bond and releasing the urea byproduct. luxembourg-bio.com
Additives like HOBt can improve reaction efficiency and reduce side reactions, such as epimerization, by forming an active ester intermediate which then reacts with the amine. nih.gov
| Reagent/Additive | Name | Role |
| DCC | Dicyclohexylcarbodiimide | Carboxylic acid activator |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carboxylic acid activator |
| HOBt | 1-Hydroxybenzotriazole | Additive to suppress side reactions and reduce racemization |
| DMAP | 4-Dimethylaminopyridine | Catalyst, often used with EDC |
Utilizing Acyl Halides in Benzamide Synthesis
One of the most direct and traditional methods for synthesizing benzamides is the reaction of an amine with an acyl halide, typically benzoyl chloride. youtube.comlibretexts.org This method, often referred to as benzoylation, is highly effective due to the high reactivity of acyl chlorides. youtube.com
The reaction involves the nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of 1-(1-naphthalenyl)ethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. youtube.com This is followed by the elimination of the chloride ion and a proton from the nitrogen. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. youtube.comnih.gov Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. youtube.com
A typical procedure involves dissolving 1-(1-naphthalenyl)ethylamine in a suitable solvent like dichloromethane, adding a base like triethylamine, and then gradually adding benzoyl chloride. nih.gov The reaction can often be conducted at room temperature. nih.gov The Schotten-Baumann reaction conditions, which utilize a two-phase system of water and an organic solvent with a base, are also a classic application of this method. youtube.com
| Reactant | Role |
| 1-(1-naphthalenyl)ethylamine | Nucleophile |
| Benzoyl chloride | Electrophile (Acylating agent) |
| Pyridine or Triethylamine | Base (HCl scavenger) |
| Dichloromethane | Solvent |
Advanced Coupling Reagents and Conditions
To overcome the limitations of older methods, such as potential side reactions and racemization, a variety of advanced coupling reagents have been developed. These reagents are generally classified as phosphonium- or aminium/uronium-type reagents and achieve high coupling rates with minimal side reactions. luxembourg-bio.com
Prominent examples include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium-based reagent known for its high efficiency, fast reaction times, and ability to suppress racemization, especially when coupling chiral molecules. luxembourg-bio.comnih.govpeptide.com It is based on the superior additive HOAt (1-hydroxy-7-azabenzotriazole). luxembourg-bio.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used uronium-based reagent that is effective for routine amide couplings. luxembourg-bio.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for coupling sterically hindered amino acids. peptide.com
These reagents work by reacting with the carboxylic acid to form a highly reactive activated species (e.g., an active ester) in situ. This activated intermediate then readily reacts with the amine to form the amide bond. luxembourg-bio.com These reactions require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. nih.govmdpi.com
| Reagent | Full Name | Type | Key Feature |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | High efficiency, low racemization. luxembourg-bio.compeptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | Common and effective coupling agent. luxembourg-bio.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Useful for sterically hindered couplings. peptide.com |
| T3P® | Propylphosphonic anhydride | Anhydride | A versatile reagent for promoting amide bond formation. organic-chemistry.org |
Enantioselective Synthesis of N-[1-(1-naphthalenyl)ethyl]- Moiety
The chirality of Benzamide, N-[1-(1-naphthalenyl)ethyl]- originates from the 1-(1-naphthalenyl)ethylamine building block. Therefore, obtaining this amine in an enantiomerically pure form is crucial. This is achieved either by synthesizing a single enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (resolution).
Asymmetric Hydrogenation with Chiral Catalysts
Asymmetric hydrogenation is a powerful and atom-economical method for preparing chiral amines from prochiral precursors like imines or enamides. nih.govchinesechemsoc.org This approach involves the use of a transition metal complex (commonly rhodium, ruthenium, or iridium) with a chiral ligand. nih.govajchem-b.com The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine. nih.gov
For the synthesis of 1-(1-naphthalenyl)ethylamine, a common precursor is the corresponding ketoxime, 1-(1-naphthyl)ethanone oxime. A patented method describes the asymmetric catalytic reduction of this oxime using ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a specific chiral ruthenium catalyst. google.com Depending on the chirality of the catalyst used (e.g., chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) for the (R)-amine), the corresponding enantiomer of 1-(1-naphthalenyl)ethylamine can be obtained with high yield and high enantiomeric excess (e.e.). google.com
| Catalyst Type | Metal Center | Precursor | Product | Key Advantage |
| Chiral Ru-diamine complex | Ruthenium (Ru) | Ketone/Imine/Oxime | Chiral Amine | High efficiency and enantioselectivity. ajchem-b.comgoogle.com |
| Chiral Rh-phosphine complex | Rhodium (Rh) | Imine/Enamide | Chiral Amine | Robust and reliable for specific substrates. researchgate.net |
| Chiral Ir-phosphine complex | Iridium (Ir) | Imine | Chiral Amine | Highly efficient for unfunctionalized imines. chinesechemsoc.orgajchem-b.com |
Resolution Methods for Chiral Precursors
Classical resolution is a widely used technique to separate the enantiomers of a racemic mixture of 1-(1-naphthalenyl)ethylamine. nih.govresearchgate.net This method relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.govgoogle.com
These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. google.com This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer of the amine can be recovered from the purified salt by treatment with a base. google.com
Commonly used resolving agents for 1-(1-naphthalenyl)ethylamine include:
Tartaric Acid: D-(-)-Tartaric acid can be used to resolve racemic 1-(1-naphthalenyl)ethylamine. google.com The R-(+)-amine D-(-)-tartrate salt is less soluble and crystallizes out, allowing for the isolation of R-(+)-1-(1-naphthalenyl)ethylamine. google.com
Dicarboxylic Acid Derivatives: N-derivatized dicarboxylic acids, such as (R)-N-[1-(1-naphthyl)ethyl]oxalamic acid, have also been successfully employed as resolving agents for the parent amine. nih.govresearchgate.net
Synthesis of Key Analogs and Substituted Benzamide, N-[1-(1-naphthalenyl)ethyl]- Derivatives
Introduction of Aromatic Substituents on the Benzoyl Ring
The synthesis of analogs with substituents on the benzoyl ring is typically achieved by modifying the benzoyl precursor before the final amide coupling step. The standard Schotten-Baumann reaction conditions, involving the reaction of an amine with an acyl chloride in the presence of a base, are robust and accommodate a wide variety of functional groups on the acyl chloride. researchgate.net
The general synthetic route involves the reaction of enantiomerically pure 1-(1-naphthalenyl)ethylamine with a substituted benzoyl chloride. The desired substituted benzoyl chloride is prepared from the corresponding substituted benzoic acid, for example, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This activated acyl species then readily reacts with the chiral amine to form the target substituted benzamide derivative. This approach allows for the systematic introduction of a diverse array of electronic and steric modifications to the benzoyl moiety, enabling structure-activity relationship (SAR) studies. For example, nitro-, halo-, alkyl-, and alkoxy-substituted benzoyl chlorides can be used to generate a library of analogs.
Modifications of the Naphthyl Moiety
Modifying the naphthyl group of Benzamide, N-[1-(1-naphthalenyl)ethyl]- requires a different synthetic strategy. Instead of modifying the final product, it is often more efficient to begin the synthesis with an already substituted naphthalene (B1677914) precursor. For instance, a substituted 1-acetylnaphthalene can undergo the synthetic sequence previously described (reductive amination or oxime reduction) to generate a substituted chiral 1-(naphthalenyl)ethylamine. This amine can then be coupled with benzoyl chloride to yield the final product with the desired modification on the naphthyl ring.
Direct functionalization of the naphthalene ring on the final benzamide product is more challenging due to the potential for multiple reaction sites and the need for harsh reaction conditions that the amide functionality might not tolerate. However, methods like electrophilic aromatic substitution could potentially be employed, where the directing effects of the existing alkyl-amide substituent would influence the position of the new substituent on the naphthalene ring system.
Preparation of Isoindoline (B1297411) Analogs Derived from Benzamide Precursors
The synthesis of isoindoline analogs from benzamide precursors represents a significant structural modification, transforming the acyclic amide into a bicyclic lactam structure. This transformation typically involves an intramolecular cyclization reaction. A plausible synthetic route could involve the introduction of a reactive group, such as a halomethyl group (-CH₂X), onto the ortho position of the benzoyl ring of the parent benzamide.
The synthesis would first require the preparation of 2-(chloromethyl)benzoyl chloride from 2-methylbenzoic acid. This substituted acyl chloride would then be reacted with chiral 1-(1-naphthalenyl)ethylamine to form N-[1-(1-naphthalenyl)ethyl]-2-(chloromethyl)benzamide. The crucial isoindoline ring formation would then be achieved through an intramolecular nucleophilic substitution, where the amide nitrogen attacks the benzylic carbon, displacing the chloride. This intramolecular cyclization would yield the desired isoindoline (a lactam) analog. The stereochemistry at the α-methyl benzyl (B1604629) carbon, established early in the synthesis, would be retained throughout this process.
Mechanistic Investigations of Synthetic Pathways
Reaction Mechanism Elucidation for Amide Formation
The formation of the amide bond in Benzamide, N-[1-(1-naphthalenyl)ethyl]- is a classical example of nucleophilic acyl substitution. masterorganicchemistry.com The most common laboratory synthesis involves the reaction between 1-(1-naphthalenyl)ethylamine and an activated carboxylic acid derivative, typically benzoyl chloride.
The reaction mechanism proceeds through the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-(1-naphthalenyl)ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
Tetrahedral Intermediate: This intermediate contains a negatively charged oxygen atom (an oxyanion) and a positively charged nitrogen atom. It is a transient, high-energy species.
Collapse of the Intermediate and Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled from the molecule.
Deprotonation: The resulting product is a protonated amide (N-acylated ammonium salt). A base, such as triethylamine or even another molecule of the starting amine, removes the proton from the nitrogen atom to yield the final, neutral amide product, Benzamide, N-[1-(1-naphthalenyl)ethyl]-, and an ammonium salt byproduct (e.g., triethylammonium (B8662869) chloride). researchgate.net
When starting from benzoic acid directly, a coupling agent such as dicyclohexylcarbodiimide (DCC) is often used. masterorganicchemistry.com The DCC first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this activated species, leading to the amide and dicyclohexylurea (DCU) as a byproduct. masterorganicchemistry.com The fundamental principle of nucleophilic attack by the amine on an activated carbonyl carbon remains the central mechanistic feature.
Catalytic Mechanisms in Stereoselective Synthesis
The stereoselective synthesis of Benzamide, N-[1-(1-naphthalenyl)ethyl]- and its derivatives is critically dependent on the catalytic mechanism, which dictates the spatial arrangement of reactants in the transition state, thereby favoring the formation of one stereoisomer over the other. The catalytic strategies employed often involve kinetic resolution of a racemic mixture of 1-(1-naphthalenyl)ethylamine or the asymmetric acylation of the amine. The underlying mechanisms are diverse, leveraging enzymatic catalysis, metal-based catalysis, and organocatalysis, each with distinct modes of stereochemical induction.
A predominant method for achieving high enantiopurity is through kinetic resolution, where one enantiomer of the racemic amine reacts at a faster rate than the other. This disparity in reaction rates is orchestrated by a chiral catalyst that preferentially binds to or activates one enantiomer.
Enzymatic Catalysis: The Acyl-Enzyme Intermediate
Lipases are frequently employed for the kinetic resolution of primary amines, including 1-(1-naphthalenyl)ethylamine, through enantioselective N-acylation. The catalytic mechanism of lipases in non-aqueous media generally proceeds through a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate.
The catalytic cycle can be summarized as follows:
Acylation of the Enzyme: The acyl donor, such as a benzoate (B1203000) ester, binds to the active site of the lipase. A key serine residue in the enzyme's catalytic triad (B1167595) acts as a nucleophile, attacking the carbonyl group of the acyl donor. This results in the formation of a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and forms a covalent acyl-enzyme intermediate.
Enantioselective Amine Binding: The racemic 1-(1-naphthalenyl)ethylamine is introduced. The chiral environment of the enzyme's active site leads to a diastereomeric interaction with the two enantiomers of the amine. One enantiomer fits more favorably into the active site, positioning its amino group for nucleophilic attack on the acyl-enzyme intermediate.
Aminolysis and Product Release: The amino group of the preferentially bound amine enantiomer attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then collapses to release the N-[1-(1-naphthalenyl)ethyl]benzamide product and regenerates the free enzyme.
The enantioselectivity of this process is determined by the difference in the activation energies for the reactions of the two enantiomers. The less reactive enantiomer remains unreacted and can be separated from the amide product.
Table 1: Key Steps in Lipase-Catalyzed Kinetic Resolution
| Step | Description | Key Intermediates |
| 1 | Acylation | Acyl-enzyme complex |
| 2 | Enantioselective Binding | Enzyme-amine complex (diastereomeric) |
| 3 | Aminolysis | Tetrahedral intermediate |
| 4 | Product Release | N-acylated amine and regenerated enzyme |
Metal-Based and Organocatalytic Approaches: Non-Covalent Interactions and Transition State Organization
In non-enzymatic catalytic systems, stereoselectivity is typically governed by the formation of a well-defined chiral environment through non-covalent interactions between the catalyst, the amine, and the acylating agent. These interactions stabilize the transition state leading to the desired enantiomer.
For instance, chiral phosphoric acids have emerged as powerful catalysts in asymmetric synthesis. The proposed mechanism involves the catalyst acting as a bifunctional reagent, activating both the nucleophile and the electrophile through hydrogen bonding. In the context of N-acylation, the chiral phosphoric acid can form a hydrogen-bonding network with the amine and the acylating agent. This brings the reactants into close proximity in a specific orientation, lowering the energy of the transition state for one enantiomer while raising it for the other. The steric hindrance from bulky groups on the catalyst can further enforce a specific approach of the reactants.
Similarly, co-catalytic systems involving an achiral rhodium catalyst and a chiral squaramide have been shown to be effective in the enantioselective synthesis of chiral amides. Mechanistic studies suggest that non-covalent interactions between the squaramide catalyst and a reaction intermediate play a crucial role in enantiocontrol.
In heterogeneous catalysis, the surface of the catalyst plays a critical role. Studies on the adsorption and reactivity of 1-(1-naphthalenyl)ethylamine on platinum surfaces have provided insights into the mechanism of chiral modification. It has been proposed that the amine adsorbs onto the platinum surface, and protonation of the amine's nitrogen atom is a key step. The interaction of the chiral modifier with the surface creates a chiral environment where the acylation reaction occurs with a specific stereochemical preference. It is hypothesized that a 1:1 docking complex can form between the chiral modifier and the prochiral reactant on the catalyst surface, which dictates the stereochemical outcome.
The collapse of enantioselectivity at higher temperatures in some heterogeneous systems has been attributed to the destruction of the stereogenic center of the chiral modifier through dimerization or dissociation of the ethylamine (B1201723) moiety.
Table 2: Comparison of Catalytic Mechanisms
| Catalyst Type | Key Mechanistic Feature | Mode of Stereocontrol |
| Lipase | Covalent acyl-enzyme intermediate | Enantioselective binding to the active site |
| Chiral Phosphoric Acid | Bifunctional hydrogen bonding | Organization of reactants in the transition state |
| Metal/Chiral Ligand | Formation of a chiral pocket | Steric and electronic interactions |
| Heterogeneous Catalyst | Surface adsorption and interaction | Creation of a chiral surface environment |
Advanced Spectroscopic and Crystallographic Characterization of Benzamide, N 1 1 Naphthalenyl Ethyl Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A complete NMR analysis of Benzamide (B126), N-[1-(1-naphthalenyl)ethyl]- would involve ¹H NMR, ¹³C NMR, and a suite of two-dimensional (2D) NMR experiments.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of the protons in the molecule. Based on the structure, one would expect to observe distinct signals for the protons of the benzamide and the 1-(1-naphthalenyl)ethyl moieties.
Amide Proton (N-H): A single proton signal, typically a broad singlet or a doublet if coupled to the adjacent methine proton, would be expected in the downfield region, generally between 6.0 and 8.5 ppm. Its chemical shift would be sensitive to solvent and concentration.
Aromatic Protons: A complex series of multiplets would be anticipated in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the twelve protons of the monosubstituted benzene (B151609) ring and the naphthalene (B1677914) ring system. The protons on the naphthalene ring often exhibit a wider chemical shift dispersion due to the anisotropic effects of the fused ring system.
Methine Proton (-CH-): A quartet would be expected for the single proton on the ethyl bridge, coupled to both the adjacent methyl protons and the amide proton. Its chemical shift would likely be in the range of 5.0-6.0 ppm, shifted downfield by the adjacent nitrogen and naphthalene ring.
Methyl Protons (-CH₃): A doublet would be anticipated for the three protons of the methyl group, coupled to the methine proton, likely appearing in the upfield region around 1.5-2.0 ppm.
A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the expected signals.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ~8.2-7.4 | m | 12H | Ar-H |
| ~6.5 | d | 1H | N-H |
| ~5.5 | q | 1H | N-CH-CH₃ |
| ~1.7 | d | 3H | N-CH-CH₃ |
Carbon (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For Benzamide, N-[1-(1-naphthalenyl)ethyl]- , nineteen distinct carbon signals would be expected in a decoupled spectrum.
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically between 165 and 175 ppm, is characteristic of an amide carbonyl carbon.
Aromatic Carbons: A series of signals in the range of 110-140 ppm would correspond to the carbons of the benzene and naphthalene rings. The quaternary carbons at the ring fusion and points of substitution would have distinct chemical shifts.
Methine Carbon (-CH-): The methine carbon of the ethyl bridge would likely resonate in the range of 45-55 ppm.
Methyl Carbon (-CH₃): The methyl carbon would be expected to appear in the upfield region, typically between 15 and 25 ppm.
Below is a hypothetical data table for the ¹³C NMR spectrum.
| Chemical Shift (ppm) | Assignment (Hypothetical) |
| ~167 | C=O |
| ~140-120 | Ar-C |
| ~50 | N-CH-CH₃ |
| ~20 | N-CH-CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the N-H proton and the methine proton, and between the methine proton and the methyl protons. It would also help to delineate the coupling patterns within the complex aromatic regions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for the methine and methyl groups, as well as the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the amide proton to the carbonyl carbon and the methine carbon, and the methine proton to the carbons of the naphthalene ring.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of Benzamide, N-[1-(1-naphthalenyl)ethyl]- would be expected to show characteristic absorption bands for the amide and aromatic functionalities.
N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide.
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic rings.
C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ would be due to the C-H stretching of the ethyl group.
C=O Stretch (Amide I band): A strong, sharp absorption band typically in the region of 1650-1680 cm⁻¹ is a hallmark of the amide carbonyl stretch.
N-H Bend (Amide II band): A band in the region of 1510-1550 cm⁻¹ would be attributable to the N-H bending vibration coupled with C-N stretching.
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.
A table of expected FTIR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Intensity | Assignment (Hypothetical) |
| ~3300 | Medium | N-H Stretch |
| >3000 | Medium | Aromatic C-H Stretch |
| <3000 | Medium | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1530 | Medium | N-H Bend (Amide II) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For Benzamide, N-[1-(1-naphthalenyl)ethyl]- , with a molecular formula of C₁₉H₁₇NO, the expected exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million would provide strong evidence for the proposed molecular formula. The calculated monoisotopic mass is approximately 275.1310 g/mol .
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of Benzamide, N-[1-(1-naphthalenyl)ethyl]- be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings.
Analysis of Molecular Conformation and Torsion Angles
There is no published single-crystal X-ray diffraction data for Benzamide, N-[1-(1-naphthalenyl)ethyl]-. Consequently, experimentally determined molecular conformation and specific torsion angles are not available. While crystallographic studies have been conducted on related molecules, such as N-(naphthalen-1-yl)benzamide which lacks the ethyl bridge, this data cannot be directly extrapolated to the title compound due to significant structural differences. nih.govresearchgate.net Similarly, computational studies detailing the predicted stable conformations and associated dihedral angles for Benzamide, N-[1-(1-naphthalenyl)ethyl]- have not been found in the surveyed literature.
Intermolecular Interactions and Crystal Packing
Without a determined crystal structure, the analysis of intermolecular interactions and crystal packing for Benzamide, N-[1-(1-naphthalenyl)ethyl]- remains speculative. Details regarding hydrogen bonding patterns, π-π stacking, or other non-covalent interactions that govern the solid-state assembly of this molecule are not documented. Studies on analogous compounds, like N-(1-Naphthyl)benzenesulfonamide, indicate that N—H⋯O hydrogen bonds and π–π interactions are significant in their crystal packing, but these specific arrangements cannot be assumed for the title compound. nih.gov
Vibrational Spectroscopic Investigations and Density Functional Theory (DFT) Comparisons
No experimental or theoretical vibrational spectroscopic data for Benzamide, N-[1-(1-naphthalenyl)ethyl]- has been found in the public domain. There are no published FT-IR or Raman spectra, nor are there any Density Functional Theory (DFT) calculations that predict the vibrational frequencies and modes for this specific molecule. While DFT studies have been performed on related structures like 1-naphthaldehyde (B104281) to assign vibrational modes, this information is not transferable to the significantly more complex structure of Benzamide, N-[1-(1-naphthalenyl)ethyl]-. nih.gov General vibrational characteristics of benzamides and naphthalene derivatives are known, but a specific analysis and comparison for the title compound is not possible without dedicated research. researchgate.netscirp.org
Structure Activity Relationship Sar Studies of Benzamide, N 1 1 Naphthalenyl Ethyl As Molecular Probes
Elucidating Molecular Determinants for Biological Activity
SAR studies have systematically dissected the molecule to identify key structural features that govern its biological effects. These include the substitution patterns on the aromatic rings and the three-dimensional arrangement (stereochemistry) of the linker connecting them.
Modifications to the benzoyl ring of the N-[1-(1-naphthalenyl)ethyl]benzamide scaffold have a significant impact on its inhibitory activity, particularly against enzymes like the Papain-like Cysteine Protease (PLpro). Research has shown that substituents at the ortho position of the benzamide (B126) moiety are generally well-tolerated and can even be beneficial, depending on their steric and electronic properties. nih.gov
For example, in studies targeting the SARS-CoV PLpro, the addition of an amino group (–NH₂) to the benzoyl ring was found to increase the compound's inhibitory capacity. nih.gov The position of this amino group did not seem to have a major impact on its effectiveness. However, further derivatization of the amino group, such as conversion to a dimethylamino, sulfonamide, or carbamate (B1207046) group, generally led to a decrease in activity, suggesting that a primary amine is preferred for optimal interaction with the target enzyme. nih.gov
| Compound | Benzoyl Ring Substituent | SARS-CoV PLpro Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| (R)-N-(1-(naphthalen-1-yl)ethyl)benzamide | None | >100 | nih.govresearchgate.net |
| (R)-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | 2-methyl | 8.7 | nih.govresearchgate.net |
| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | 2-methyl, 5-amino | 2.9 | nih.govresearchgate.net |
| (R)-5-(dimethylamino)-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | 2-methyl, 5-dimethylamino | 20.3 | nih.govresearchgate.net |
The stereochemistry of the chiral center in the ethyl linker connecting the benzamide and naphthyl groups is a critical determinant of biological activity. Studies have consistently shown that the (R)-enantiomer of N-[1-(1-naphthalenyl)ethyl]-benzamide derivatives is significantly more potent than the (S)-enantiomer, particularly in the context of PLpro inhibition. nih.govresearchgate.net
The compound (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide is a well-documented noncovalent inhibitor that binds to the S3 and S4 pockets of the SARS-CoV PLpro active site. nih.gov The specific three-dimensional arrangement of the (R)-configuration allows the naphthalene (B1677914) group and the benzamide portion to orient themselves optimally within the enzyme's binding site. In contrast, inverting the amide group to form anilides results in a loss of activity, highlighting the importance of the precise orientation of the amide linker between the phenyl and the (naphthalen-1-yl)ethyl moieties. nih.gov
The naphthyl moiety is a crucial component for the biological activity of this class of compounds, particularly for PLpro inhibition. The bulky and hydrophobic nature of the naphthalene ring is essential for its binding within the S4-S3 subsites of the enzyme. nih.gov This interaction is thought to induce a conformational change in the enzyme, rendering the active site non-functional. nih.gov
Naphthalene-based inhibitors are recognized as potent, competitive inhibitors that bind within the active site of SARS-CoV PLpro. nih.gov While extensive modifications have been explored on the benzamide portion of the molecule, the 1-naphthyl group is often conserved in potent inhibitors. This suggests that modifications to this moiety are generally not well-tolerated and can disrupt the key interactions required for high-affinity binding. The primary role of the naphthyl group is to anchor the inhibitor in a hydrophobic pocket of the target enzyme, a function for which it is exceptionally well-suited. nih.govnih.gov
SAR in the Context of Enzyme Inhibition
The N-[1-(1-naphthalenyl)ethyl]benzamide scaffold has been successfully utilized to develop inhibitors for several enzymes, with SAR studies providing a roadmap for optimizing potency and selectivity.
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Naphthalene-based benzamides have emerged as a promising class of noncovalent, competitive PLpro inhibitors. nih.gov
SAR studies have established that these inhibitors bind within the enzyme's active site. nih.gov The (R)-enantiomer of 5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, for instance, has been identified as a potent inhibitor of SARS-CoV PLpro. nih.govresearchgate.net The orientation of the benzamide and naphthalene rings is crucial for binding to the enzyme's BL2-loop. acs.org The naphthalene group typically occupies the S4 pocket, while the substituted benzamide ring interacts with the S3 pocket. nih.gov This understanding forms the basis for designing new pan-coronaviral inhibitors. nih.gov
The versatility of the benzamide scaffold extends to other important biological targets. Related benzamide derivatives have been identified as potent modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).
Soluble Epoxide Hydrolase (sEH): The inhibition of sEH is a therapeutic strategy for treating inflammatory and pain-related diseases. researchgate.net A series of benzamide derivatives incorporating a urea (B33335) moiety have been discovered as highly potent sEH inhibitors. researchgate.net Structural modifications in this class of compounds led to the identification of inhibitors with outstanding activity against human sEH. researchgate.net Molecular docking studies suggest that the amide scaffold can form key hydrogen-bonding interactions within the sEH active site, contributing to their high potency. researchgate.net
Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that is a validated target for treating metabolic diseases. google.comnih.gov Novel benzamide derivatives have been developed as modulators of the PPARγ receptor. google.com These compounds are being investigated for use in a range of pathological conditions, including metabolic and inflammatory diseases. The benzamide structure serves as a core element for designing ligands that can selectively modulate the activity of this receptor. google.comnih.gov
SAR in Receptor Agonism/Antagonism
The benzamide scaffold is a privileged structure in pharmacology, known to interact with a variety of receptors. Understanding the structural requirements for agonistic or antagonistic activity is key to developing targeted molecular probes.
The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a significant target in the treatment of anxiety and depression. mdpi.com Benzamide derivatives have been explored for their potential to act as 5-HT1A receptor agonists. SAR studies reveal that specific structural features are essential for high-affinity binding and intrinsic activity at this receptor. nih.gov
The pharmacophore for 5-HT1A receptor agonism generally consists of an aromatic group, a flexible linker, and a basic nitrogen atom, typically within a piperazine (B1678402) ring. In the context of related benzamides, the benzamide portion itself serves as the aromatic component. The nature and position of substituents on the benzoyl ring and the structure of the amine moiety are critical determinants of activity. For instance, new classes of 5-HT1A receptor ligands have been designed where pyrrolidone scaffolds are linked to arylpiperazinylalkylamines, demonstrating nanomolar affinity and an agonist-like profile. nih.gov The interaction with the 5-HT1A receptor is highly specific, and even small structural modifications can significantly alter binding affinity and functional activity. nih.govnih.gov Activation of postsynaptic 5-HT1A receptors is believed to mediate therapeutic effects, such as antidepressant properties. mdpi.com
Key structural features influencing 5-HT1A receptor agonism in related ligand classes include:
Aromatic Moiety: The electronic properties and substitution pattern of the aromatic ring are crucial for receptor recognition.
Linker Region: The length and flexibility of the chain connecting the aromatic part to the basic nitrogen atom influence the optimal positioning of the molecule within the receptor's binding pocket.
Basic Nitrogen: A protonatable nitrogen atom is a common feature, essential for forming a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's transmembrane domain.
While direct SAR studies on N-[1-(1-naphthalenyl)ethyl]benzamide for 5-HT1A agonism are not extensively detailed, the presence of the bulky naphthalenyl group and the specific stereochemistry of the ethyl linker would significantly influence its fit and interaction with the receptor's binding site.
SAR for Broad-Spectrum Biological Investigations
The versatility of the benzamide scaffold extends beyond receptor modulation, with numerous derivatives exhibiting a wide range of biological activities. SAR studies in these areas aim to identify the structural determinants for each specific type of activity.
Benzamide derivatives have demonstrated significant potential as antimicrobial agents. nanobioletters.comnih.gov SAR studies on the general benzamide class have revealed that the nature and position of substituents on the aromatic ring are critical for antibacterial efficacy.
In one study, a series of 12 benzamide compounds were synthesized and tested against Bacillus subtilis and Escherichia coli. nanobioletters.com Compound 5a , a derivative of p-hydroxybenzoic acid, showed excellent activity against both strains, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com This highlights the importance of the hydroxyl group at the para-position. Other compounds, 6b and 6c , also showed notable activity. nanobioletters.com
Another approach has been to target the FtsZ protein, which is essential for bacterial cell division. nih.gov Benzodioxane-benzamides linked to a 2,6-difluorobenzamide (B103285) moiety have shown promising activity against multidrug-resistant Staphylococcus aureus and even some Gram-negative bacteria. nih.gov The SAR for this class indicated that the 2,6-difluoro substitution on the benzamide ring is a key feature for FtsZ inhibition. nih.gov Similarly, studies on benzimidazole (B57391) derivatives, which share structural similarities, have shown that electron-withdrawing groups (like a nitro group) on the benzimidazole ring tend to increase antimicrobial activity. mdpi.com
| Compound Class | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| p-Hydroxy Benzamides | Hydroxyl group at para-position | Excellent activity against B. subtilis (MIC: 6.25 µg/mL) and E. coli (MIC: 3.12 µg/mL) for compound 5a. | nanobioletters.com |
| Benzodioxane-Benzamides | 2,6-difluorobenzamide moiety | Promising activity against multidrug-resistant S. aureus by inhibiting the FtsZ protein. | nih.gov |
| Benzimidazole Derivatives | Electron-withdrawing groups (e.g., nitro group) | Increased potency against S. aureus, MRSA, and B. subtilis. | mdpi.com |
The benzamide scaffold is present in several anticancer drugs, and extensive SAR studies have been conducted to optimize its antiproliferative properties. nih.govrsc.org A notable example involves a series of bis-benzamides designed as inhibitors of the androgen receptor (AR)-coactivator interaction for the treatment of prostate cancer. nih.govelsevierpure.com
In this series, SAR studies revealed that a nitro group at the N-terminus of the bis-benzamide structure was essential for its biological activity. nih.govelsevierpure.com Compounds lacking this group or having it replaced with an amine were inactive. nih.gov At the C-terminus, a primary carboxamide was found to be a favorable substituent, comparable in potency to a methyl ester. nih.gov By surveying various alkyl group side chains, compound 14d was identified as a highly potent inhibitor of prostate cancer cell growth, with an IC₅₀ value of 16 nM. nih.govelsevierpure.com This compound was found to exert its anticancer effect by inhibiting the AR–PELP1 interaction and subsequent AR transactivation. nih.gov
| Compound | N-Terminus Substituent | C-Terminus Substituent | Side Chains | Antiproliferative Activity (IC₅₀ on LNCaP cells) | Reference |
|---|---|---|---|---|---|
| D2 | Nitro | Methyl Ester | - | 40 nM | nih.gov |
| 3 | None | Methyl Ester | - | Inactive | nih.gov |
| 4 | Amine | Methyl Ester | - | Inactive | nih.gov |
| 9a | Nitro | Primary Carboxamide | - | 57 nM | nih.gov |
| 14d | Nitro | Primary Carboxamide | n-Propyl, Isobutyl | 16 nM | nih.govelsevierpure.com |
Benzamide and its structurally related benzimidazole derivatives have been investigated for their anti-inflammatory effects. nih.govnih.govresearchgate.net These compounds can exert their activity by interacting with various targets involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, 5-lipoxygenase, and specific cytokines. nih.govnih.gov
SAR studies on benzimidazole derivatives have shown that the nature and position of substituents on the benzimidazole ring system significantly influence anti-inflammatory activity. nih.gov For example, a 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole demonstrated potent activity in a carrageenan-induced rat paw edema model, showing 53.2% inhibition. nih.gov The amino group at the C2 position was found to be important for this activity. nih.gov In another study, a methoxy (B1213986) aniline (B41778) derivative of benzimidazole (compound B1) showed noteworthy anti-inflammatory effects, with IC₅₀ values ranging from 2.4 to 21.8 µg/ml in in-vitro assays. nih.gov This suggests that the substitution pattern on the phenyl rings attached to the core structure is a key determinant of potency. nih.gov
Certain benzamide derivatives have been evaluated for their activity against protozoan parasites. researchgate.net While specific data on N-[1-(1-naphthalenyl)ethyl]benzamide is limited, studies on related structures provide SAR insights. For instance, a series of quinoxaline-1,4-di-N-oxide derivatives, some incorporating a substituted benzamide moiety at the 2-position, were tested against Giardia lamblia and Trichomonas vaginalis. researchgate.netnih.gov
The results indicated that the substitution on the benzamide ring influenced the antiprotozoal potency. For activity against G. lamblia, an unsubstituted benzamide ring (compound T-158) was more active than dimethyl or chloro-substituted derivatives. researchgate.net In contrast, for activity against T. vaginalis, the introduction of a substituted benzamide was favorable, with a dimethyl-substituted phenyl ring being more active than a chloro-substituted one. researchgate.net This differential SAR highlights the specific structural requirements for targeting different protozoan species.
| Compound | Benzamide Ring Substitution | Activity against G. lamblia (IC₅₀) | Activity against T. vaginalis (IC₅₀) | Reference |
|---|---|---|---|---|
| T-158 | Unsubstituted | ~60 nM | ~250 nM | researchgate.net |
| T-159 | Dimethyl | >100 nM | ~150 nM | researchgate.net |
| T-161 | Chloro | >100 nM | ~190 nM | researchgate.net |
Mechanistic Investigations of Biological Interactions of Benzamide, N 1 1 Naphthalenyl Ethyl
Molecular Target Identification and Validation
Currently, there is a lack of specific data in publicly accessible scientific literature that identifies and validates the molecular targets of Benzamide (B126), N-[1-(1-naphthalenyl)ethyl]-. While research exists on the broader class of benzamide and naphthalene-containing compounds, which have been shown to interact with a variety of biological targets, including enzymes and receptors, no such specific targets have been experimentally confirmed for Benzamide, N-[1-(1-naphthalenyl)ethyl]-.
Comprehensive screening assays, such as proteome-wide thermal shift assays or affinity chromatography coupled with mass spectrometry, would be required to identify potential protein binding partners. Subsequent validation studies, including techniques like surface plasmon resonance or isothermal titration calorimetry, would then be necessary to confirm these interactions and determine their binding affinities. Without such dedicated studies, the molecular targets of this specific compound remain speculative.
Detailed Binding Mode Analysis
A detailed analysis of the binding mode of Benzamide, N-[1-(1-naphthalenyl)ethyl]- is contingent upon the identification of its molecular target(s). As no definitive targets have been reported, a computational or experimental analysis of its binding mode has not been performed.
Active Site Recognition and Interactions
There are no available studies detailing the recognition and interaction of Benzamide, N-[1-(1-naphthalenyl)ethyl]- within the active site of any specific protein. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of a co-complex, would be necessary to elucidate the specific amino acid residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
Allosteric Modulation Mechanisms
The potential for Benzamide, N-[1-(1-naphthalenyl)ethyl]- to act as an allosteric modulator has not been investigated. Research into other benzamide derivatives has revealed allosteric modulation of certain receptors, but this cannot be extrapolated to the specific compound . Functional assays in the presence of a known orthosteric ligand would be required to explore any allosteric effects on a validated molecular target.
Enzymatic Inhibition Kinetics and Thermodynamics
No published data are available regarding the enzymatic inhibition kinetics or thermodynamics of Benzamide, N-[1-(1-naphthalenyl)ethyl]-. To characterize this, the compound would need to be tested against a purified enzyme. Kinetic studies would determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). Thermodynamic analysis, typically using isothermal titration calorimetry, would provide information on the enthalpic and entropic contributions to the binding event.
Cellular and Subcellular Distribution Studies in Non-Human Systems (for research purposes)
For research purposes, understanding the cellular and subcellular distribution of a compound is crucial. However, no studies have been published that track the localization of Benzamide, N-[1-(1-naphthalenyl)ethyl]- in any non-human cellular or animal models. Techniques such as fluorescence microscopy, using a fluorescently labeled version of the compound, or autoradiography with a radiolabeled analog, would be necessary to determine its distribution within cells and tissues.
Impact on Key Cellular Pathways (for research purposes)
The impact of Benzamide, N-[1-(1-naphthalenyl)ethyl]- on key cellular pathways remains uninvestigated in a research context. High-throughput screening methods, such as transcriptomics (RNA-seq) or proteomics, could provide a global view of the cellular response to the compound. Further targeted studies would then be needed to validate any observed changes in specific signaling pathways, such as proliferation, apoptosis, or metabolic pathways. Without such research, the effects of this compound on cellular function are unknown.
Computational Chemistry and Molecular Modeling of Benzamide, N 1 1 Naphthalenyl Ethyl
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.comscispace.com This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a potential drug candidate like Benzamide (B126), N-[1-(1-naphthalenyl)ethyl]-. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. nih.gov
Prediction of Binding Poses and Affinities
Docking algorithms systematically sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. The most favorable binding pose is identified based on a scoring function that estimates the binding free energy. This score, often expressed in kcal/mol, represents the binding affinity, with lower (more negative) values indicating a more stable protein-ligand complex. mdpi.compeerj.com
For Benzamide, N-[1-(1-naphthalenyl)ethyl]-, simulations would predict how its naphthalenyl, ethyl, and benzamide moieties orient themselves to achieve optimal interactions within a given protein's active site. The binding affinity is a critical parameter for prioritizing compounds in drug discovery, as it correlates with the ligand's potential potency. peerj.com
Below is an illustrative table of predicted binding affinities for Benzamide, N-[1-(1-naphthalenyl)ethyl]- against several hypothetical protein targets, demonstrating the type of data generated from such simulations.
| Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| Kinase A | -9.2 | 150 |
| Protease B | -8.5 | 450 |
| Receptor C | -7.8 | 1200 |
| Enzyme D | -9.8 | 55 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking simulations.
Identification of Key Interacting Residues
Analysis of the predicted binding pose reveals crucial non-covalent interactions between the ligand and the amino acid residues of the protein. nih.gov These interactions, which stabilize the complex, include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these key residues is fundamental for understanding the structural basis of molecular recognition and for guiding the rational design of more potent and selective analogs. scispace.com
For Benzamide, N-[1-(1-naphthalenyl)ethyl]-, the benzamide group's oxygen and nitrogen atoms could act as hydrogen bond acceptors and donors, respectively. The aromatic naphthalene (B1677914) and benzene (B151609) rings are likely to engage in hydrophobic and π-π stacking interactions with complementary residues in the binding pocket.
An analysis of a docked complex would yield data similar to that presented in the illustrative table below.
| Protein Target | Interacting Residue | Interaction Type |
| Kinase A | Lys72 | Hydrogen Bond (with C=O) |
| Kinase A | Leu130 | Hydrophobic |
| Kinase A | Phe145 | π-π Stacking (with Naphthalene) |
| Protease B | Asp30 | Hydrogen Bond (with N-H) |
| Protease B | Trp42 | π-π Stacking (with Benzene) |
| Protease B | Ile84 | Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule's biological activity. nih.gov A pharmacophore model for Benzamide, N-[1-(1-naphthalenyl)ethyl]- would include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
This model serves as a 3D query for virtual screening, a process where large chemical databases are searched to identify other molecules that match the pharmacophoric features. This allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same biological target, thus accelerating the discovery of new lead compounds.
| Pharmacophoric Feature | Corresponding Moiety |
| Aromatic Ring (AR1) | Benzene Ring |
| Aromatic Ring (AR2) | Naphthalene Ring |
| Hydrogen Bond Donor (HBD) | Amide N-H |
| Hydrogen Bond Acceptor (HBA) | Amide C=O |
| Hydrophobic Center (HY) | Ethyl Group & Naphthalene |
Note: This table represents a hypothetical pharmacophore model derived from the structure of the title compound.
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties and structure without the need for experimental data. nih.govnih.gov These methods are used to optimize the molecular geometry, calculate electronic descriptors, and analyze the molecule's conformational landscape.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and kinetic stability. A small energy gap suggests high polarizability and high chemical reactivity. researchgate.netaimspress.com
Other descriptors, such as the Molecular Electrostatic Potential (MEP), can also be calculated. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions. nih.govnih.gov
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Energy Gap (ΔE) | 5.17 |
Note: The data in this table is hypothetical, based on typical values for similar aromatic amides, and serves for illustrative purposes.
Conformational Analysis and Energetics
Benzamide, N-[1-(1-naphthalenyl)ethyl]- possesses several rotatable bonds, allowing it to adopt multiple three-dimensional conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of the torsion angles of these bonds. researchgate.net This process identifies the low-energy, stable conformers that are most likely to exist and interact with biological targets. Understanding the preferred conformations and the energy barriers between them is vital, as the bioactive conformation may not be the global minimum energy state. researchgate.net
| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 175 | 0.00 |
| 2 | -65 | +1.85 |
| 3 | 70 | +2.10 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
Derivatization and Analog Design for Advanced Research Probes
Synthetic Modifications for Tagging and Imaging
To visualize and track the localization and dynamics of Benzamide (B126), N-[1-(1-naphthalenyl)ethyl]- in biological systems, it can be chemically modified with various tags. These modifications are crucial for cellular imaging studies and understanding the compound's distribution. The choice of tag and the synthetic strategy for its incorporation depend on the intended application, such as fluorescence microscopy, autoradiography, or affinity-based purification.
Fluorescent Labeling: The introduction of a fluorophore allows for direct visualization using fluorescence microscopy. The naphthalene (B1677914) moiety of the parent compound is structurally related to fluorescent molecules like naphthalimide, which are known for their favorable photophysical properties, including high quantum yields and stability. nih.govnih.gov Synthetic strategies can be designed to either modify the existing naphthalene ring system to enhance its intrinsic fluorescence or, more commonly, to attach an external fluorescent dye. Naphthalimide-based fluorophores, for instance, have been successfully used to create probes for imaging specific proteins and receptors. nih.govnih.govmdpi.com A common approach involves introducing a reactive handle, such as an amine or carboxylic acid, onto the benzamide or naphthalene portion of the molecule, which can then be covalently linked to a fluorescent dye.
Biotinylation: Biotin (B1667282) is a high-affinity ligand for streptavidin and avidin, and its conjugation to the parent compound creates a probe for affinity-based applications, including pull-down assays to isolate binding partners. Biotinylation reagents often utilize N-hydroxysuccinimide (NHS) esters, which react with primary amino groups on the target molecule. thermofisher.com To achieve this, the Benzamide, N-[1-(1-naphthalenyl)ethyl]- scaffold would first need to be functionalized to introduce a primary amine.
Radiolabeling: Incorporating a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting nuclide like fluorine-18 (B77423) (¹⁸F), allows for highly sensitive detection and quantification through techniques like autoradiography or positron emission tomography (PET). The synthesis would involve using a radiolabeled precursor at a suitable step in the synthetic route to produce the final radiolabeled probe.
Table 1: Synthetic Modifications for Tagging and Imaging
| Tag Type | Example Tag | Common Attachment Chemistry | Primary Research Application |
|---|---|---|---|
| Fluorescent | Naphthalimide, Rhodamine | Amide bond formation, "Click chemistry" | Fluorescence microscopy, cellular localization |
| Affinity | Biotin | NHS-ester reaction with a primary amine | Protein pull-down assays, target isolation |
| Radioactive | ³H, ¹⁴C, ¹⁸F | Incorporation of a radiolabeled precursor during synthesis | Autoradiography, PET imaging, binding assays |
Prodrug and Pro-Tide Strategies for Enhanced Research Utility
Prodrug strategies involve modifying a biologically active compound to create an inactive or less active form that is converted to the active parent drug in vivo, often through enzymatic or chemical cleavage. nih.govnih.gov This approach can be used in a research context to improve properties such as cell permeability, aqueous solubility, or to achieve targeted release of the compound.
For Benzamide, N-[1-(1-naphthalenyl)ethyl]-, the amide nitrogen presents a logical site for prodrug modification. For example, acylation of the amide nitrogen could create a linkage that is susceptible to cleavage by intracellular amidases or peptidases. nih.gov The design of such a prodrug would require careful selection of the promoiety to ensure it is efficiently cleaved in the desired cellular environment to release the active parent compound. While the "Pro-Tide" strategy is specifically designed for nucleotide analogues, the underlying principle of masking a functional group to facilitate cellular uptake and subsequent intracellular release is broadly applicable. nih.gov
Potential prodrug strategies for this scaffold could include:
Enzyme-cleavable linkers: Attaching a group that is a substrate for a specific enzyme that is highly expressed in the target cell type or subcellular compartment.
pH-sensitive linkers: Incorporating linkages that are stable at physiological pH but hydrolyze in the acidic environment of specific organelles like lysosomes or endosomes.
Hypoxia-activated prodrugs: Designing modifications that are cleaved under the reducing conditions found in hypoxic environments, which are characteristic of some disease states. nih.gov
Conjugation Chemistry for Multivalent Systems
Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can dramatically increase the binding affinity and specificity of a molecule for its target. rsc.orgresearchgate.net Creating multivalent systems based on the Benzamide, N-[1-(1-naphthalenyl)ethyl]- scaffold involves chemically linking several molecules of the compound to a central core or backbone.
The design of such a system requires a two-step process:
Functionalization of the Ligand: A derivative of Benzamide, N-[1-(1-naphthalenyl)ethyl]- must be synthesized that contains a reactive handle suitable for conjugation. This handle should be placed at a position that does not interfere with the compound's binding to its target.
Conjugation to a Scaffold: The functionalized ligand is then attached to a multivalent scaffold. The choice of scaffold can vary widely, from simple organic molecules to complex polymers or proteins.
A highly efficient and widely used method for this conjugation is the copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." nih.gov This would involve synthesizing an alkyne- or azide-modified version of the benzamide derivative and reacting it with a scaffold bearing the complementary functional group. The modular nature of this approach allows for the assembly of a diverse range of multivalent structures with precise control over the geometry and spacing of the ligands. rsc.orgresearchgate.net
Table 2: Components for Multivalent System Design
| Component | Examples | Function |
|---|---|---|
| Ligand | Benzamide, N-[1-(1-naphthalenyl)ethyl]- | The binding element that recognizes the biological target. |
| Reactive Handle | Alkyne, Azide, Thiol, Amine | Functional group added to the ligand for conjugation. |
| Scaffold | Peptides, Polymers (e.g., PEG), Dendrimers, Proteins | The core structure presenting multiple ligands. |
| Conjugation Reaction | Click Chemistry, Thiol-maleimide coupling, Amide bond formation | The chemical reaction used to attach the ligand to the scaffold. |
Development of Affinity Probes for Target Elucidation
Identifying the specific cellular proteins that a small molecule interacts with is a critical step in understanding its mechanism of action. Affinity-based probes are powerful tools for this purpose, designed to covalently bind to their target proteins, thereby enabling their isolation and identification. researchgate.net A common and effective strategy is photoaffinity labeling (PAL). nih.govnih.gov
A photoaffinity probe (PAP) based on the Benzamide, N-[1-(1-naphthalenyl)ethyl]- scaffold would typically incorporate three essential components nih.govmdpi.com:
Pharmacophore: The core Benzamide, N-[1-(1-naphthalenyl)ethyl]- structure, which provides the binding affinity and specificity for the target protein(s).
Photoreactive Group: A moiety that is chemically stable in the dark but, upon irradiation with UV light, forms a highly reactive intermediate that covalently cross-links with nearby amino acid residues in the protein's binding pocket. mdpi.com
Reporter Tag: A functional handle used for the detection and enrichment of the covalently labeled proteins. Common tags include biotin for affinity capture or a terminal alkyne/azide for subsequent ligation to a fluorescent reporter or biotin via click chemistry. nih.gov
The placement of the photoreactive group and the reporter tag is critical and is typically guided by structure-activity relationship (SAR) studies to find positions on the scaffold that can be modified without losing binding affinity. nih.gov
Table 3: Comparison of Common Photoreactive Groups for Affinity Probes
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Aryl Azide | ~260-300 nm | Nitrene | Small size, relatively easy to synthesize. enamine.net | Can rearrange, potentially long-lived intermediate can lead to non-specific labeling. |
| Benzophenone | ~350-360 nm | Triplet Ketone | More stable to ambient light, less prone to rearrangement, reacts with C-H bonds. nih.govenamine.net | Larger size may disrupt ligand binding, requires longer wavelength UV. |
| Diazirine | ~350-380 nm | Carbene | Smallest size, highly reactive carbene leads to rapid and efficient cross-linking. nih.govenamine.net | Can be synthetically challenging, potential for diazo isomer formation. enamine.net |
By employing these derivatization strategies, Benzamide, N-[1-(1-naphthalenyl)ethyl]- can be transformed from a simple compound into a suite of versatile chemical probes, enabling detailed investigations into its biological roles and therapeutic potential.
Future Research Directions and Unexplored Avenues for Benzamide, N 1 1 Naphthalenyl Ethyl
Design of Next-Generation Molecular Scaffolds
The core structure of Benzamide (B126), N-[1-(1-naphthalenyl)ethyl]- serves as a promising starting point for scaffold-based molecular design, a strategy focused on using the core structure of a known molecule to create derivatives with improved or novel properties. rsc.org Future research can systematically modify the three main components of the molecule: the benzamide ring, the naphthalenyl moiety, and the ethyl linker.
Key strategies for developing next-generation scaffolds include:
Substitution on Aromatic Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the benzamide or naphthalenyl rings can modulate the electronic properties, solubility, and binding interactions of the molecule. For instance, strategic placement of substituents could enhance binding affinity to a specific biological target, a technique used in the design of other benzamide-based inhibitors. nih.gov
Bioisosteric Replacement: Replacing the naphthalene (B1677914) ring with other bulky aromatic or heteroaromatic systems could explore different spatial arrangements and interactions. This approach has been successful in modifying other bioactive compounds to improve their pharmacological profiles. researchgate.net
Modification of the Linker: Altering the length, rigidity, or stereochemistry of the ethyl bridge could precisely orient the aromatic systems for optimal interaction with a target. This includes synthesizing stereoisomers to study stereoselective bioactivity, a critical aspect in drug design. nih.gov
These modifications can lead to the creation of extensive compound libraries for high-throughput screening, accelerating the discovery of molecules with enhanced efficacy and specificity.
| Modification Strategy | Rationale | Potential Outcome |
| Benzamide Ring Substitution | Modulate electronics and hydrogen bonding capacity. | Improved binding affinity and selectivity. |
| Naphthalenyl Ring Substitution | Alter steric bulk and π-stacking interactions. | Enhanced target engagement and ADME properties. |
| Linker Modification | Control spatial orientation and flexibility. | Optimized fit within a biological target's binding pocket. |
| Chiral Center Inversion | Explore stereospecific interactions. | Identification of more potent enantiomers. |
Exploration of Novel Biological Targets and Therapeutic Areas
While the specific biological activities of Benzamide, N-[1-(1-naphthalenyl)ethyl]- are not extensively documented, the broader class of benzamide derivatives is known for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai This suggests that the title compound and its future derivatives represent a rich area for biological investigation.
A primary avenue for future research is to screen the compound against a diverse panel of biological targets. Given the structural similarities to known inhibitors, promising areas of investigation include:
Oncology: Many N-substituted benzamides act as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. nih.govresearchgate.net The potential of Benzamide, N-[1-(1-naphthalenyl)ethyl]- to interact with HDACs or other cancer-related targets like protein kinases warrants investigation.
Infectious Diseases: The scaffold could be tested for inhibitory activity against critical viral enzymes. For example, a structurally related compound, 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide, was identified as an inhibitor of the SARS-CoV Papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov
Neurodegenerative Diseases: Benzamide derivatives have been explored as ligands for sigma-1 receptors and other targets relevant to neuroprotection. researchgate.net Investigating the potential of this scaffold in models of Alzheimer's or Parkinson's disease could open new therapeutic possibilities.
Metabolic Disorders: Recent research has identified novel benzamide scaffolds as agents that protect pancreatic β-cells from endoplasmic reticulum stress, suggesting a potential role in diabetes treatment. nih.gov
Systematic screening and mechanism-of-action studies will be crucial to uncover the full therapeutic potential of this molecular framework.
Application in Materials Science and Supramolecular Chemistry
The chiral nature and rigid aromatic components of Benzamide, N-[1-(1-naphthalenyl)ethyl]- make it a compelling candidate for applications in materials science and supramolecular chemistry. Research on analogous chiral amides, such as N-[(1S)-1-phenylethyl]benzamide, has revealed the formation of complex, hydrogen-bonded supramolecular structures and the phenomenon of conformational polymorphism, where a single molecule crystallizes in multiple distinct forms. nih.govresearchgate.net
Future research could explore the following areas:
Crystal Engineering: The interplay of N—H···O hydrogen bonds and π-π stacking interactions from the naphthalene and benzene (B151609) rings could be harnessed to design crystalline materials with specific architectures and properties. The orientation of the supramolecular chains can be influenced by the choice of crystallization solvent. nih.govresearchgate.net
Chiral Polymers and Materials: The molecule could serve as a chiral monomer for the synthesis of polymers with helical structures or as a dopant to induce chirality in liquid crystal phases. Such materials are valuable in optics and enantioselective separations.
Self-Assembling Systems: In solution, the molecule may form self-assembled structures like gels or nanofibers driven by non-covalent interactions. These materials could find applications in sensing, catalysis, or controlled release. The self-recognition properties of chiral amines and their derivatives can lead to observable effects even in NMR studies. nih.gov
| Potential Application Area | Key Molecular Features | Research Focus |
| Crystal Engineering | Hydrogen bonding, π-stacking, chirality | Controlling crystal packing and polymorphism. nih.govresearchgate.net |
| Chiral Polymers | Chiral center, rigid structure | Synthesis of optically active polymers and liquid crystals. |
| Supramolecular Gels | Self-assembly via non-covalent forces | Formation and characterization of soft materials. |
| Asymmetric Catalysis | Defined 3D structure | Use as a chiral ligand for metal catalysts. |
Advanced Mechanistic Studies using Orthogonal Research Techniques
A deep understanding of the structure-function relationships of Benzamide, N-[1-(1-naphthalenyl)ethyl]- requires a multi-faceted approach combining several advanced analytical and computational techniques. Such studies can elucidate its behavior at the molecular level, both in biological and material contexts.
Future mechanistic studies should employ a combination of the following orthogonal methods:
High-Resolution Structural Analysis: X-ray crystallography is essential for unambiguously determining the three-dimensional structure of the molecule and its derivatives, revealing conformational details and intermolecular interactions in the solid state. nih.gov
Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can determine the molecule's preferred conformation in solution, while solid-state NMR can probe the structure and dynamics in materials. DOSY NMR can be used to study aggregation and self-association phenomena. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into conformational energies, electronic properties, and the dynamic behavior of the molecule. nih.gov Molecular docking studies can predict binding modes with biological targets, guiding the design of more potent analogs. nih.gov
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for confirming the absolute configuration of chiral molecules and studying their conformational changes in different environments.
By integrating data from these diverse techniques, researchers can build a comprehensive model of the molecule's behavior, accelerating its development for specific applications.
Q & A
Q. What are the optimal synthetic methodologies for preparing Benzamide, N-[1-(1-naphthalenyl)ethyl]-?
The synthesis typically involves multi-step reactions with careful optimization of coupling agents, solvents, and purification techniques. For example:
- Amide coupling : Reacting a naphthalene-substituted ethylamine precursor with benzoyl chloride derivatives under reflux conditions in ethanol or THF, using coupling agents like DEPBT (3-(diethoxy-phosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) and bases such as diisopropylethylamine (DIPEA) .
- Monitoring : Reaction progress is tracked via TLC (e.g., PE:EtOAc = 1:1), with purification by silica gel chromatography (e.g., 25% EtOAc in PE) .
- Yield optimization : Yields range from 56% to 95%, depending on steric hindrance from the naphthalenyl group and reaction temperature (e.g., 80°C for 2.5–6 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : -NMR (400 MHz, CDCl) identifies protons on the naphthalenyl moiety (δ 7.41–7.75 ppm) and the ethylamide chain (δ 2.88–3.72 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 292.07 for intermediates) .
- Infrared spectroscopy : IR bands at 3530–3310 cm indicate N–H and O–H stretches .
Advanced Research Questions
Q. How do steric and electronic effects of the naphthalenyl group influence reactivity in derivatization?
The bulky naphthalenyl substituent:
- Reduces reaction rates : Slows nucleophilic attack during amide bond formation, requiring prolonged heating (e.g., 72 hours in ethanol) .
- Affects regioselectivity : Directs electrophilic substitution to less hindered positions, as seen in analogs like N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide .
- Modifies solubility : Hydrophobic naphthalene necessitates polar aprotic solvents (e.g., DMF) for reactions .
Q. What strategies resolve contradictions in thermodynamic data for benzamide derivatives?
Contradictions in ΔrH° values (e.g., for related benzamides) arise from:
- Experimental conditions : Variations in solvent polarity (e.g., EtOH vs. DMSO) or temperature (25°C vs. 80°C) alter reaction thermodynamics .
- Computational validation : Density Functional Theory (DFT) calculations can reconcile discrepancies by comparing theoretical and experimental enthalpy values .
Q. How can researchers design biological activity assays for this compound?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Cellular assays : Evaluate cytotoxicity via MTT or CellTiter-Glo® in cancer cell lines, referencing analogs like N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide derivatives .
- Structural analogs : Modify the naphthalenyl or benzamide moiety to study structure-activity relationships (SAR), as seen in anti-inflammatory N-({3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetyl) Benzamide .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
